Cas no 737754-25-5 (Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-)

Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a tetrahydro modification and a trifluoromethyl substituent. This structure imparts enhanced stability and lipophilicity, making it valuable in medicinal chemistry and drug discovery. The trifluoromethyl group contributes to improved metabolic resistance and binding affinity, while the saturated ring system offers conformational flexibility. Its unique scaffold is particularly useful in the development of kinase inhibitors and other biologically active molecules. The compound's well-defined synthetic route allows for scalable production, ensuring consistent quality for research and pharmaceutical applications.
Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- structure
737754-25-5 structure
Product Name:Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-
CAS No:737754-25-5
MF:C8H8F3N3
MW:203.16443157196
CID:1762275
PubChem ID:18456517
Update Time:2025-11-02

Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-
    • 5,6,7,8-tetrahydro-2-(trifluoromethyl)-Pyrido[3,4-d]pyrimidine
    • CS-0092012
    • 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
    • AKOS016013484
    • DB-347342
    • 647863-02-3
    • DTXSID90594029
    • J-506660
    • SCHEMBL1620576
    • DB-349712
    • AB53033
    • 737754-25-5
    • 2-Trifluoromethyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine
    • MDL: MFCD09834994
    • Inchi: 1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2
    • InChI Key: OOHUOYPEBUGEJR-UHFFFAOYSA-N
    • SMILES: FC(C1=NC=C2C(CNCC2)=N1)(F)F

Computed Properties

  • Exact Mass: 203.06703175g/mol
  • Monoisotopic Mass: 203.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 37.8Ų

Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM337838-1g
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
737754-25-5 95%+
1g
$2500 2023-02-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162652-1g
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
737754-25-5 98%
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¥24375.00 2024-07-28

Additional information on Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-

Exploring Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- (CAS No. 737754-25-5): Properties, Applications, and Market Insights

Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- (CAS No. 737754-25-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile applications. This compound belongs to the pyrido[3,4-d]pyrimidine family, which is known for its potential in drug discovery and material science. The presence of a trifluoromethyl group enhances its biological activity and stability, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- consists of a fused pyridine and pyrimidine ring system, with the addition of a tetrahydro moiety that increases its solubility and bioavailability. Researchers have explored its potential as a kinase inhibitor, particularly in the treatment of cancers and inflammatory diseases. The trifluoromethyl group is a key functional group that often improves the metabolic stability and binding affinity of drug candidates, making this compound a promising scaffold for medicinal chemistry.

In recent years, the demand for Pyrido[3,4-d]pyrimidine derivatives has surged, driven by advancements in targeted therapy and precision medicine. The compound's ability to modulate specific biological pathways has made it a subject of interest in AI-driven drug discovery platforms, where computational models predict its interactions with various protein targets. Additionally, its applications extend to agrochemicals, where it serves as a building block for developing novel pesticides and herbicides with improved efficacy and environmental safety.

The synthesis of Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- typically involves multi-step reactions, including cyclization and functional group transformations. Researchers have optimized these processes to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's stability under various conditions also makes it a reliable candidate for high-throughput screening in drug development pipelines.

Market trends indicate a growing interest in fluorinated heterocycles, with Pyrido[3,4-d]pyrimidine derivatives leading the way. The global pharmaceutical industry is investing heavily in small-molecule therapeutics, and this compound's unique properties align well with current drug design strategies. Furthermore, its potential in green chemistry initiatives, such as reducing waste and improving synthetic efficiency, has positioned it as a sustainable option for future innovations.

In conclusion, Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- (CAS No. 737754-25-5) represents a versatile and highly valuable compound in modern chemistry. Its applications span from pharmaceuticals to agrochemicals, and its role in AI-assisted research underscores its relevance in cutting-edge science. As the demand for innovative and efficient chemical solutions grows, this compound is poised to play a pivotal role in shaping the future of drug discovery and material science.

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